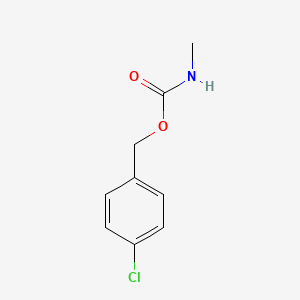

4-Chlorobenzyl methylcarbamate

Description

Historical Context of Carbamate (B1207046) Chemistry in Academic Research

The academic and industrial exploration of carbamate chemistry has a rich history rooted in the study of natural products. The journey began in 1864 with the isolation of physostigmine (B191203), a methylcarbamate ester, from the Calabar bean (Physostigma venenosum). mhmedical.comnih.gov Initially, the medicinal properties of physostigmine were of primary interest, particularly its use in treating glaucoma, a practice that started in 1877. mhmedical.com This discovery marked the first significant academic interest in the carbamate functional group for its biological activity.

The research landscape expanded significantly in the mid-20th century. In the 1930s, the synthesis of various aliphatic esters of carbamic acid paved the way for the development of carbamate pesticides, which were first marketed as fungicides. mhmedical.com A pivotal moment came in 1953 when the Union Carbide Corporation developed and marketed carbaryl (B1668338), the first major carbamate insecticide. mhmedical.comnih.gov This event spurred extensive research into thousands of synthetic carbamate compounds for agricultural applications. mhmedical.com Beyond agriculture, the discovery of polyurethanes, polymers linked by carbamate groups, opened up vast industrial applications in materials science, including foams, fibers, and coatings. nih.gov

In more recent decades, research has circled back to the medicinal potential of carbamates. Their structural resemblance to the peptide bond, combined with enhanced chemical and proteolytic stability, has made them a focal point in drug design and medicinal chemistry. nih.govacs.org They are now widely investigated as peptide bond surrogates, protecting groups in organic synthesis, and key structural motifs in a variety of therapeutic agents. nih.govacs.org

Table 1: Historical Milestones in Carbamate Research

| Year | Milestone | Significance |

|---|---|---|

| 1864 | Isolation of physostigmine from the Calabar bean. mhmedical.comnih.gov | First identification of a biologically active, naturally occurring carbamate ester, sparking medicinal interest. |

| 1877 | First medicinal use of physostigmine for glaucoma. mhmedical.com | Established carbamates as a class of compounds with therapeutic potential. |

| 1930s | Synthesis of aliphatic carbamic acid esters. mhmedical.com | Led to the development of the first synthetic carbamate pesticides. |

| 1953 | Development and marketing of the insecticide carbaryl. mhmedical.comnih.gov | Marked the beginning of widespread agricultural use and large-scale industrial synthesis of carbamates. |

| Post-1950s | Development of polyurethanes. nih.gov | Expanded carbamate chemistry into the realm of polymer science and materials. |

| Late 20th Century - Present | Use in drug design as peptide bond isosteres. nih.govacs.org | Highlighted the importance of the carbamate group for improving the stability and bioavailability of pharmaceuticals. |

Research Significance of Carbamate Derivatives in Mechanistic Studies

Carbamate derivatives are of significant interest in mechanistic studies due to their unique structural and electronic properties, which are a hybrid of an ester and an amide. nih.gov This "amide-ester" nature confers a distinct reactivity and conformational behavior that has been the subject of extensive theoretical and experimental investigation. nih.gov

A primary area of mechanistic research is the hydrolysis of carbamates. The pathways of hydrolysis, particularly under basic conditions, are well-studied and reveal the release of an alcohol and a carbamic acid, which subsequently decomposes into an amine and carbon dioxide. nih.gov Understanding the kinetics and intermediates of this process is crucial, especially when carbamates are designed as prodrugs, where the rate of hydrolysis dictates the release and activity of the parent drug molecule. acs.org

Another significant research focus is the conformational analysis of the carbamate bond. Due to partial double-bond character from resonance, the C-N bond has a rotational barrier, leading to the existence of cis and trans isomers. nih.govnih.gov Unlike peptides, which strongly prefer the trans conformation, the energy difference between carbamate isomers is often small, allowing both to exist in equilibrium. nih.gov Mechanistic studies often employ a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods like Density Functional Theory (DFT) to investigate this conformational landscape, as it profoundly influences how a carbamate-containing molecule interacts with biological targets. nih.gov

Furthermore, the formation of carbamates is a subject of mechanistic inquiry, particularly green chemistry approaches using carbon dioxide as a C1 source. researchgate.netwikipedia.org Studies have delved into the role of catalysts and reagents in the reaction between CO2, amines, and alcohols to form carbamates, aiming to develop more efficient and environmentally benign synthetic methods. researchgate.net The interaction of carbamates with enzymes, especially serine proteases where they can act as inhibitors by forming a covalent adduct with the active site serine, is another critical area of mechanistic study that informs drug development. acs.org

Table 2: Areas of Mechanistic Study for Carbamate Derivatives

| Area of Study | Description | Common Investigative Techniques |

|---|---|---|

| Hydrolysis Mechanisms | Investigation of the breakdown of carbamates into their constituent alcohol, amine, and CO2, focusing on reaction kinetics and intermediates. nih.gov | Kinetic studies, pH-rate profiles, product analysis. |

| Conformational Analysis | Study of the rotational barrier around the C-N bond and the equilibrium between cis and trans isomers. nih.govnih.gov | NMR spectroscopy, Vibrational Circular Dichroism (VCD), Density Functional Theory (DFT) calculations. nih.gov |

| Enzyme Inhibition | Elucidation of the mechanism by which carbamates inhibit enzymes, such as the acylation of the active site serine in serine proteases. acs.org | Enzyme kinetics, X-ray crystallography, computational modeling. |

| Synthesis Mechanisms | Investigation of reaction pathways for carbamate formation, including classical methods (e.g., using phosgene (B1210022) derivatives) and modern methods (e.g., using CO2). researchgate.net | Kinetic studies, isotopic labeling, isolation of intermediates. nih.gov |

Current Research Landscape Pertaining to 4-Chlorobenzyl Methylcarbamate Analogues

While dedicated research literature on this compound is not widely available in the public domain, the current research landscape for its structural analogues is active, particularly in the fields of agrochemicals and medicinal chemistry. The research on these related compounds provides a framework for the potential areas of investigation for this compound.

One area of research involves substituted benzyl (B1604629) thiocarbamates, which are structurally very similar to carbamates, differing by the substitution of an oxygen atom for a sulfur atom. For instance, N,N-Diethyl S-(4-chlorobenzyl) thiocarbamate has been developed and patented as a herbicide for controlling weeds in rice fields. google.com This suggests that analogues, including this compound itself, could be subjects of research for herbicidal or other pesticidal activities.

In medicinal chemistry, research on substituted benzyl carbamimidothioates, another class of close analogues, has shown significant biological activity. A 2021 study investigated a series of these compounds as inhibitors of carbonic anhydrase (CA), an enzyme family implicated in various diseases. nih.gov Within this study, the compound 4-Chlorobenzyl (4-sulphamoylphenyl)carbamimidothioate was synthesized and evaluated. nih.gov The results demonstrated that substitutions on the benzyl ring significantly influenced inhibitory activity, with electron-withdrawing groups like the chloro-substituent contributing to the compound's potency against various CA isoforms. nih.gov This highlights a potential research avenue for this compound as an enzyme inhibitor.

Broader research into N-benzyl carboxamides also provides context. Studies on N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]carboxamides have explored their antiproliferative activity against human cancer cell lines. nih.gov In this research, varying the substitution on the benzyl ring (including para-substituted analogues) led to significant differences in cytostatic action, indicating that the benzyl moiety is a key determinant of biological effect. nih.gov This suggests that this compound and its analogues could be synthesized and screened for potential anticancer properties.

Table 3: Research on Analogues of this compound

| Analogue Compound | Area of Research | Key Research Finding |

|---|---|---|

| N,N-Diethyl S-(4-chlorobenzyl) thiocarbamate | Agrochemicals (Herbicides) | Demonstrates high activity for controlling the germination of various weeds in rice fields. google.com |

| 4-Chlorobenzyl (4-sulphamoylphenyl)carbamimidothioate | Medicinal Chemistry (Enzyme Inhibition) | Synthesized and evaluated as an inhibitor of human carbonic anhydrase (CA) isoforms I, II, and VII. nih.gov |

| N-[(1-(p-substituted-benzyl)-1,2,3-triazol-4-yl)methyl]carboxamides | Medicinal Chemistry (Anticancer) | Substitutions on the benzyl ring significantly alter antiproliferative activity against various human cancer cell lines. nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

2797-37-7 |

|---|---|

Molecular Formula |

C9H10ClNO2 |

Molecular Weight |

199.63 g/mol |

IUPAC Name |

(4-chlorophenyl)methyl N-methylcarbamate |

InChI |

InChI=1S/C9H10ClNO2/c1-11-9(12)13-6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H,11,12) |

InChI Key |

IRDYVYXLTFZDBL-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)OCC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 Chlorobenzyl Methylcarbamate

Established Synthetic Pathways for 4-Chlorobenzyl Methylcarbamate Analogues

The construction of the carbamate (B1207046) functional group can be achieved through several well-established chemical routes. These pathways are broadly categorized into those that utilize highly reactive phosgene (B1210022) and its derivatives, and those that employ safer, non-phosgene alternatives.

The traditional and highly efficient method for carbamate synthesis involves the use of phosgene (COCl₂) or its safer, solid-state equivalent, triphosgene. nih.govuantwerpen.be Phosgene is an extremely toxic gas, necessitating stringent safety precautions and limiting its use to industrial setting where it can be produced and consumed on-site. uantwerpen.be Triphosgene, or bis(trichloromethyl) carbonate (BTC), serves as a convenient substitute, decomposing to release phosgene in situ. nih.gov

The general mechanism involves the reaction of an alcohol with phosgene to form a chloroformate intermediate. This intermediate is then reacted with an amine to yield the desired carbamate. In the context of this compound analogues, this would involve the reaction of 4-chlorobenzyl alcohol with phosgene to generate 4-chlorobenzyl chloroformate, which would subsequently react with methylamine (B109427).

A similar approach involves reacting an amine with phosgene to create a carbamoyl (B1232498) chloride, which then reacts with an alcohol. For instance, the synthesis of N,N-Diethyl-S-(4-chlorobenzyl) thiocarbamate, a related sulphur analogue, involves reacting 4-chlorobenzyl mercaptan with phosgene, followed by the addition of diethylamine. google.com

Growing safety and environmental concerns have driven the development of numerous non-phosgene routes for carbamate synthesis. rsc.orgacs.org These methods utilize alternative, less hazardous C1 sources.

Key non-phosgene strategies include:

Methoxycarbonylation with Dimethyl Carbonate (DMC): Dimethyl carbonate is a greener alternative to phosgene. researchgate.net The synthesis of methyl N-phenyl carbamate, for example, has been achieved by reacting aniline (B41778) with DMC, often in the presence of a catalyst. researchgate.net

Reaction with Urea: Urea can serve as an environmentally friendly carbonyl source. organic-chemistry.org A novel approach for synthesizing methyl N-phenyl carbamate involves the catalytic reaction between phenylurea and methanol (B129727). psu.edu Basic catalysts tend to enhance the yield of the carbamate product in such reactions. psu.edu

Direct Carboxylation with Carbon Dioxide (CO₂): The use of CO₂ as a C1 feedstock is an attractive, sustainable approach. google.com Carbamates can be prepared by reacting amines and alcohols with CO₂ under pressure, often requiring a catalyst and a dehydrating agent. acs.orgresearchgate.net For instance, various aromatic carbamates can be prepared from aromatic amines, CO₂, and metal alkoxides like titanium methoxide (B1231860) (Ti(OMe)₄). researchgate.net Another method involves a three-component coupling of an amine, CO₂, and an alkyl halide in the presence of cesium carbonate. google.comacs.org

A primary and direct pathway to carbamates is the reaction of an isocyanate with an alcohol. smolecule.com For the specific synthesis of this compound, this involves the direct reaction of methyl isocyanate with 4-chlorobenzyl alcohol in a suitable solvent. smolecule.com

The isocyanate intermediate itself can be generated through various means, often as part of a "phosgene-free" route to polyurethanes and other materials. rsc.orgmuctr.ru One modern, metal-free method involves the dehydration of a carbamic acid intermediate, which is formed in situ from an arylamine and CO₂. acs.orgorganic-chemistry.org This generated isocyanate can then be trapped by an alcohol to form the carbamate. organic-chemistry.orgacs.org The thermal decomposition of a pre-formed carbamate is another method used to generate isocyanates. acs.orgmuctr.ru

Novel Synthetic Approaches and Methodology Development for this compound Derivatives

Research continues to expand the toolkit for creating complex and diverse carbamate structures, including derivatives based on a substituted benzene (B151609) scaffold.

The synthesis of specifically substituted benzene-based carbamates often requires a multi-step approach where the benzene ring is functionalized sequentially. youtube.com The order of reactions is critical to ensure the correct regiochemistry, dictated by the directing effects of the substituents. youtube.comstackexchange.com

A representative four-step synthesis for producing a library of benzene-based carbamates has been reported. nih.govresearchgate.net This sequence can be adapted to produce analogues of this compound. The general steps are:

Friedel-Crafts Acylation: An acyl group is introduced onto the benzene ring using an acyl chloride and a Lewis acid catalyst like aluminum chloride. nih.govresearchgate.net

Halogenation: The resulting aromatic ketone is halogenated, for example, using elemental bromine, to introduce a halogen at the α-position to the carbonyl group. nih.govresearchgate.net

Ammonolysis: The α-halo ketone is then reacted with an amine to form an α-amino ketone. nih.gov

Carbamate Formation: Finally, the amine of the α-amino ketone reacts with a suitable chloroformate to produce the target carbamate. nih.govresearchgate.net

This sequence allows for the systematic variation of substituents on both the aromatic ring and the carbamate nitrogen, enabling the creation of diverse chemical libraries for screening purposes.

Once a core structure like this compound is synthesized, it can undergo further reactions to create derivatives. These modifications can target different parts of the molecule.

Substitution on the Benzene Ring: The chlorine atom at the para-position of the benzene ring can potentially participate in nucleophilic aromatic substitution reactions, allowing for its replacement with other functional groups and the formation of new derivatives. smolecule.com

Hydrolysis of the Carbamate: The carbamate linkage is susceptible to hydrolysis, especially in the presence of acid or base. This reaction cleaves the molecule into 4-chlorobenzyl alcohol and methylamine, which can serve as a route to recover the starting alcohol or as a step in a larger synthetic sequence. smolecule.com

These derivatization strategies allow for fine-tuning of the molecule's properties by altering its structure post-synthesis.

Derivatization Strategies for Structural Modification

O-(Triazolyl)methyl Carbamate Derivatization

The derivatization of carbamates through the introduction of a triazole moiety represents a significant strategy in medicinal chemistry and materials science. This modification can enhance the biological activity and physicochemical properties of the parent carbamate. One notable method for achieving this is through the use of 1-alkoxycarbonyl-3-nitro-1,2,4-triazole reagents. These intermediates are effective for the preparation of various carbamates, with the leaving group's characteristics playing a crucial role in ensuring a rapid and clean reaction. acs.org

Another approach involves the use of di(2-pyridyl) carbonate (DPC) as an efficient alkoxycarbonylation reagent for amines. This method overcomes many limitations of existing methodologies and is suitable for generating large combinatorial libraries for the rapid screening of bioactive molecules. nih.gov The reaction conditions are generally mild, leading to complete conversions and are compatible with chiral substrates that are susceptible to racemization. nih.gov

The synthesis of such derivatives can also be catalyzed by various metals. For instance, a palladium(II) chloride catalyst can be used for the assembly of organic azides, carbon monoxide, and alcohols under mild and neutral conditions, producing harmless nitrogen gas as a byproduct. nih.gov This protocol is particularly useful for synthesizing bioactive compounds due to its efficiency and the use of a small amount of catalyst without any ligand. nih.gov

Naphthoquinone Carbamate Adduct Formation

The formation of adducts between naphthoquinones and carbamates is an area of interest due to the potential biological activities of the resulting compounds. The reaction typically proceeds via a thia-Michael 1,4-addition of a thiol-containing molecule to the α,β-unsaturated system of the naphthoquinone. mdpi.com This initial adduct can then be further modified to incorporate a carbamate functionality.

For instance, a series of naphthoquinones, including 1,4-naphthoquinone, menadione, plumbagin, juglone, and naphthazarin, have been reacted with N-acetyl-L-cysteine to form thia-Michael type adducts. mdpi.com These reactions, after optimization of solvent and conditions, yield almost pure products through simple filtration. mdpi.com The resulting hydroquinone (B1673460) form of the adduct can undergo in-situ oxidation to the corresponding naphthoquinone derivative. mdpi.com While this specific study focused on N-acetyl-L-cysteine, the principle can be extended to form adducts with other nucleophiles, which could then be derivatized to include a carbamate group.

The resulting naphthoquinone-cysteine adducts have shown cytotoxic activity against various cancer cell lines, including cervical carcinoma (HeLa), neuroblastoma (SH-SY5Y), and osteosarcoma (SaOS2, U2OS). mdpi.com This highlights the potential of such adducts as anticancer agents. mdpi.com

Pyrimidine-4-Carboxamide (B1289416) Linkages and Modification

The linkage of a carbamate moiety to a pyrimidine (B1678525) ring, specifically through a carboxamide bond, can lead to compounds with interesting pharmacological properties. The synthesis of such molecules often involves the coupling of a pyrimidine carboxylic acid with an appropriate amine, followed by the introduction of the carbamate group.

Furthermore, modifications of pyrimidine derivatives are a common strategy in drug discovery. For example, nitromethylene derivatives of pyrimidines have been investigated as insecticides. google.com This suggests that the pyrimidine core is a versatile scaffold for chemical modification, including the attachment of carbamate functionalities to explore new biological activities.

Advancements in Purification and Characterization Techniques for Synthetic Carbamates

The purification and characterization of synthetic carbamates are crucial steps to ensure their identity, purity, and quality. A variety of modern analytical techniques are employed for this purpose.

Purification Techniques:

Chromatography: High-performance liquid chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of carbamates. researchgate.net It is particularly suitable for polar and thermally unstable compounds. researchgate.net Different stationary phases and mobile phase compositions can be optimized for the separation of specific carbamate derivatives.

Liquid-Phase Microextraction (LPME): This is a sample preparation technique used to extract and preconcentrate carbamates from various matrices, such as water and fruit samples, prior to HPLC analysis. researchgate.net Carbon nanotube-reinforced hollow fiber LPME has been shown to enhance extraction efficiency due to the large surface area of the carbon nanotubes. researchgate.net

Solid-Phase Extraction (SPE): SPE is another common sample preparation method for the extraction and cleanup of carbamate compounds. researchgate.net

QuEChERS: This method, which stands for "Quick, Easy, Cheap, Effective, Rugged, and Safe," is frequently used for the analysis of pesticide residues, including carbamates, in food samples. researchgate.net

Characterization Techniques:

Spectroscopy:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the chemical structure of carbamates. It provides detailed information about the connectivity of atoms within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule, such as the characteristic carbonyl and N-H stretching vibrations of the carbamate group. mdpi.com

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of carbamates, which aids in their identification and structural confirmation.

Thermal Analysis: Techniques like thermogravimetric analysis (TGA) can be used to determine the thermal stability of carbamates. For example, the thermal decomposition temperature of nanomicrospheres containing a reactive carbamate surfactant was found to be 278 °C. mdpi.com

Particle Size Analysis: For carbamates formulated as nanomicrospheres or other particulate systems, techniques like nano-laser particle size analysis are used to determine the particle size distribution. mdpi.com

Reaction Mechanisms and Chemical Reactivity of 4 Chlorobenzyl Methylcarbamate

Fundamental Carbamate (B1207046) Reaction Pathways

Carbamates, including 4-Chlorobenzyl methylcarbamate, are characterized by a core structure that influences their stability and reactivity. This includes the ester and amide functionalities which are central to their chemical transformations.

Hydrolytic Cleavage Mechanisms of Carbamate Esters

The hydrolysis of carbamate esters is a critical degradation pathway. This process involves the cleavage of the ester bond, which can be catalyzed by acids, bases, or enzymes. researchgate.netmdpi.com In aqueous environments, this compound can hydrolyze to produce 4-chlorobenzyl alcohol and methylamine (B109427). smolecule.com The rate of this hydrolysis is dependent on factors such as pH and temperature.

The general mechanism for the base-catalyzed hydrolysis of a carbamate ester proceeds through a BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate. This is followed by the departure of the leaving group, in this case, the 4-chlorobenzyl alcohol moiety.

Conversely, acid-catalyzed hydrolysis typically follows an AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. This pathway involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Enzymatic hydrolysis of carbamates is also a significant pathway, particularly in biological systems. Carboxylesterases, for instance, can catalyze the cleavage of the carbamate bond. nih.gov

Isocyanate Intermediate Formation in N-Methyl Carbamate Hydrolysis

Under certain conditions, particularly in base-catalyzed hydrolysis, the decomposition of N-methyl carbamates can proceed through an elimination-addition mechanism involving an isocyanate intermediate. rsc.orgrsc.org This pathway, known as the E1cB (Elimination Unimolecular conjugate Base) mechanism, is initiated by the deprotonation of the nitrogen atom of the carbamate. rsc.org

The resulting anion can then eliminate the leaving group (the alcohol moiety) to form a highly reactive isocyanate intermediate. rsc.orgresearchgate.net This isocyanate can then be rapidly attacked by water to form a carbamic acid, which is unstable and readily decarboxylates to yield the corresponding amine and carbon dioxide. stackexchange.comnih.gov The formation of an isocyanate intermediate is supported by trapping experiments and the observed effects of substituents on the reaction rate. rsc.orgrsc.org

Role of Amide Resonance in Carbamate Reactivity and Stability

The stability and reactivity of the carbamate functional group are significantly influenced by amide resonance. acs.orgnih.gov The lone pair of electrons on the nitrogen atom can be delocalized onto the adjacent carbonyl group, creating a partial double bond character in the C-N bond. nih.govnih.gov

This resonance has several important consequences:

Planarity : The partial double bond character of the C-N bond restricts rotation, leading to a planar geometry for the carbamate group. nih.govnih.gov

Modulation of Reactivity : The degree of amide resonance can be influenced by substituents on the nitrogen and oxygen atoms. Electron-donating groups on the nitrogen enhance resonance, increasing stability, while electron-withdrawing groups decrease resonance and increase reactivity. The presence of the additional oxygen atom in carbamates slightly reduces the amide resonance compared to amides. acs.orgnih.gov

Oxidative Transformation Mechanisms of Carbamates

In addition to hydrolysis, carbamates can undergo oxidative transformations, which are often mediated by enzymatic systems in biological environments.

Mixed-Function Oxidase (MFO) Enzyme Involvement in Oxidative Processes

The mixed-function oxidase (MFO) system, also known as the cytochrome P450 system, plays a crucial role in the metabolism of many xenobiotics, including carbamate insecticides. wikipedia.orgtaylorandfrancis.comnih.govnih.gov These enzymes catalyze a wide range of oxidative reactions. nih.gov

For carbamates, MFO-catalyzed reactions can include:

N-demethylation : The removal of the methyl group from the nitrogen atom.

Hydroxylation : The addition of a hydroxyl group to the aromatic ring or the alkyl side chain.

These oxidative transformations generally result in more polar and water-soluble metabolites, which can be more easily excreted from an organism. The specific metabolites formed depend on the structure of the carbamate and the specific P450 isozymes involved. nih.gov

Photochemical Reaction Pathways and Environmental Decomposition

Sunlight can provide the energy to drive the decomposition of carbamates in the environment. tandfonline.com The photochemical reactions of carbamates can lead to a variety of degradation products. For instance, under UV light, this compound can degrade into products such as 4-chlorobenzyl alcohol and 4-chlorobenzoic acid. smolecule.com

The photodecomposition of carbamates can proceed through several pathways, including:

Photo-Fries Rearrangement : This reaction involves the cleavage of the ester bond and the subsequent rearrangement of the carbamoyl (B1232498) group to the aromatic ring, typically at the ortho or para positions. tandfonline.comtandfonline.com

Photocleavage : Direct cleavage of the carbamate bond can occur, leading to the formation of a phenol (B47542) and a carbamic acid, which then decomposes to an amine and carbon dioxide. dss.go.th

Photooxidation : In the presence of oxygen, photooxidation can lead to the formation of various oxygenated products. nih.gov

The specific products formed during photodecomposition depend on factors such as the wavelength of light, the presence of oxygen, and the solvent or medium in which the reaction occurs. tandfonline.comnih.gov

Computational and Theoretical Studies on 4 Chlorobenzyl Methylcarbamate

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools that allow for the investigation of molecular systems at an atomic level. These methods are broadly categorized into quantum mechanical and classical mechanics approaches, each providing unique perspectives on the properties of 4-Chlorobenzyl methylcarbamate.

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, based on the principles of quantum mechanics, are employed to determine the electronic properties of a molecule. These calculations provide a detailed understanding of electron distribution, orbital energies, and molecular reactivity. For carbamates, QM methods like Density Functional Theory (DFT) are used to analyze their chemical reactivity and relate it to their biological activity.

For this compound, DFT calculations can elucidate the influence of the chlorine atom on the electronic structure of the benzyl (B1604629) ring and the carbamate (B1207046) moiety. Key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are critical in predicting the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability, with a larger gap suggesting higher stability.

The analysis of frontier molecular orbitals for carbamates often reveals that the HOMO is located on the aromatic ring, while the LUMO is distributed over the carbamate group, suggesting these sites are important for nucleophilic and electrophilic interactions, respectively. Furthermore, the molecular electrostatic potential (MEP) can be calculated to identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Property | Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | 2.8 D | Measures the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent typical ranges for similar molecules as specific literature data for this compound is not available.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. scholaris.ca This technique is particularly useful for exploring the conformational landscape of flexible molecules like this compound and for simulating its interactions with biological macromolecules. scholaris.ca

When studying the interaction of carbamates with their biological targets, such as the enzyme acetylcholinesterase (AChE), MD simulations can provide a dynamic picture of the binding process. googleapis.com These simulations can reveal the key amino acid residues involved in the interaction, the stability of the ligand-receptor complex, and the conformational changes that may occur upon binding. This information is invaluable for understanding the mechanism of action and for the design of more potent analogs.

Table 2: Key Conformational Dihedral Angles in this compound (Illustrative)

| Dihedral Angle | Description | Predicted Stable Range (Degrees) |

| τ1 (C-O-C-C) | Rotation around the benzyl C-O bond | -90 to +90 |

| τ2 (O-C-N-C) | Rotation around the carbamate C-N bond | 0 (trans) and 180 (cis) |

Note: The values in this table are illustrative and based on general knowledge of carbamate structures. Specific MD simulation data for this compound is not available in the public domain.

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and agrochemistry, aiming to correlate the chemical structure of a compound with its biological activity. For carbamates, SAR studies are crucial for optimizing their potency and selectivity.

Ligand-Based SAR Methodologies for Carbamate Analogs

Ligand-based SAR approaches are employed when the three-dimensional structure of the biological target is unknown. These methods rely on the analysis of a series of compounds with known activities to build a model that predicts the activity of new analogs. For carbamate analogs, this involves systematically modifying different parts of the molecule, such as the aromatic ring, the linker, and the carbamate group, and observing the effect on activity.

For this compound, a ligand-based SAR study would involve synthesizing and testing a series of analogs with different substituents on the benzyl ring (e.g., other halogens, alkyl groups, or methoxy (B1213986) groups) or with different alkyl groups on the carbamate nitrogen. By comparing the activities of these analogs, it is possible to deduce which structural features are important for activity.

Receptor-Dependent SAR Methodologies and Interaction Profiling

When the structure of the target receptor is available, receptor-dependent SAR methods, such as molecular docking, can be used. These methods predict the preferred binding mode of a ligand to a receptor and estimate the binding affinity. For carbamates that inhibit enzymes like acetylcholinesterase, docking studies can reveal how the molecule fits into the active site and which interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) are crucial for binding. googleapis.com

In the case of this compound, docking it into the active site of a relevant receptor would help to rationalize its activity. The model could show the 4-chlorobenzyl group interacting with a hydrophobic pocket and the carbamate moiety forming hydrogen bonds with key amino acid residues. This interaction profiling is essential for understanding the molecular basis of its biological effect.

Pharmacophore Mapping and Spatial Distribution Analysis in Carbamate Series

Pharmacophore mapping is a powerful ligand-based technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological activity. For a series of active carbamate compounds, a pharmacophore model can be generated to serve as a template for designing new, potentially more active molecules.

A pharmacophore model for a series of insecticidal carbamates might include features such as an aromatic ring, a hydrogen bond acceptor (the carbonyl oxygen of the carbamate), and a hydrophobic group. The spatial arrangement and distances between these features are critical. For this compound, the 4-chlorobenzyl group would likely correspond to the aromatic and hydrophobic features of such a pharmacophore. Analyzing the spatial distribution of these features across a series of analogs helps in understanding the steric and electronic requirements for optimal activity.

Table 3: Common Pharmacophoric Features for Insecticidal Carbamates (Illustrative)

| Pharmacophoric Feature | Corresponding Moiety in this compound |

| Aromatic Ring | 4-Chlorophenyl group |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the carbamate |

| Hydrophobic Center | Benzyl group |

Note: This table is based on general pharmacophore models for insecticidal carbamates and illustrates how this compound might fit such a model.

Comparative Molecular Surface Analysis (CoMSA) for Activity Prediction

Comparative Molecular Surface Analysis (CoMSA) is a sophisticated three-dimensional quantitative structure-activity relationship (3D-QSAR) technique used to predict the biological activity of chemical compounds. Unlike methods that analyze fields at discrete grid points in space, CoMSA focuses on the molecular surface, evaluating properties such as the mean electrostatic potential. researchgate.net This approach is predicated on the principle that a molecule's surface characteristics are pivotal in its interaction with a biological target. researchgate.net The methodology involves aligning a series of compounds and calculating their molecular surfaces and associated electrostatic potentials. These surface properties are then used to generate descriptors that can be correlated with biological activity using statistical methods like Partial Least Squares (PLS). nih.gov

In the context of predicting the activity of this compound and related pesticides, CoMSA serves as a powerful tool for rational drug design. nih.govmst.dk Although specific CoMSA studies on this compound are not prominent in the literature, the methodology is widely applied to classes of compounds like insecticides to understand the structural requirements for potency. researchgate.netresearchgate.net The process would involve building a model from a training set of carbamate analogues with known activities. nih.gov The resulting CoMSA model, often visualized through contour maps, highlights regions where electrostatic or steric properties are critical for activity. rsc.org These maps can guide the synthesis of new derivatives with potentially enhanced biological performance by indicating favorable or unfavorable modifications to the molecular structure. rsc.org The predictive power of CoMSA models is rigorously validated using statistical metrics such as the cross-validated coefficient (q²) and the non-cross-validated regression coefficient (r²), ensuring the reliability of the predictions. nih.govrsc.org

Iterative Variable Elimination Partial Least Squares (IVE-PLS) Applications in SAR

In Quantitative Structure-Activity Relationship (QSAR) studies, the generation of a vast number of molecular descriptors presents a significant challenge: selecting a subset of relevant variables to build a simple, robust, and interpretable model. daneshyari.comresearchgate.netnih.gov Iterative Variable Elimination-Partial Least Squares (IVE-PLS) is an advanced variable selection algorithm designed to address this issue. It functions by systematically eliminating uninformative or noisy variables from the initial dataset, thereby improving the predictive capability of the resulting PLS model. researchgate.net The procedure is iterative, removing variables based on a specific criterion in each step until an optimal set of descriptors is achieved. researchgate.netnih.gov

The application of such variable selection methods is fundamental in the Structure-Activity Relationship (SAR) analysis of pesticides like this compound. nih.gov The goal is to identify the key molecular features that govern the compound's biological activity. nih.gov While direct applications of IVE-PLS to this specific compound are not detailed, the strategy is a cornerstone of modern QSAR modeling for complex chemical classes. nih.gov By applying an IVE-PLS approach, researchers can distill a large pool of descriptors (encoding topological, electronic, and steric properties) down to a manageable few that have the most significant impact on activity. daneshyari.comresearchgate.net This not only enhances the model's predictive accuracy but also provides crucial insights into the mechanism of action, guiding the targeted design of more effective analogues. researchgate.net The selection of the final model is typically based on achieving the highest cross-validated correlation coefficient, which signifies a model with strong predictive power. researchgate.net

Molecular Docking Studies of this compound and Analog-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. researchgate.netunirioja.es This method explores possible binding modes and estimates the binding affinity, providing critical insights into the molecular basis of a compound's biological activity. mdpi.com For carbamate insecticides, the primary target is the enzyme Acetylcholinesterase (AChE), which is essential for the proper functioning of the central nervous system in insects. researchgate.netyoutube.com Carbamates act by inhibiting AChE, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent nerve impulse disruption. youtube.com

Docking studies on carbamate derivatives and their analogs consistently target the active site of AChE. researchgate.netnih.govnih.gov These computational simulations aim to elucidate the specific interactions that stabilize the ligand-protein complex. Key interactions frequently identified include:

Hydrogen Bonds: Formation of hydrogen bonds between the carbamate moiety and amino acid residues in the enzyme's active site is a common finding. researchgate.net

Hydrophobic and π-π Interactions: The aromatic rings present in the ligands, such as the chlorobenzyl group, often engage in hydrophobic and π-π stacking interactions with aromatic residues in the AChE active site, such as tryptophan and tyrosine. researchgate.netnih.gov

These studies are crucial for understanding the structure-activity relationships of AChE inhibitors. nih.gov For instance, covalent docking approaches are sometimes employed for carbamates, as they can act as pseudo-irreversible inhibitors by forming a temporary covalent bond with a serine residue in the active site. nih.gov By comparing the docking scores and binding modes of different analogs, researchers can rationally design new compounds with improved affinity and inhibitory potency against the target enzyme. nih.govnih.gov

Table 1: Predicted Interactions from Molecular Docking of Carbamate Analogs with Target Proteins

| Compound Class | Target Protein | Key Interacting Residues (Example) | Predicted Interaction Types | Reference |

| Carbamate Derivatives | Acetylcholinesterase (AChE) | Serine, Histidine, Tryptophan, Tyrosine | Covalent, Hydrogen Bonding, π-π Stacking | researchgate.net, nih.gov |

| 4-chlorobenzylamino pyrimidines | Enoyl-CoA hydratase | (Not specified) | Binding site interaction | nih.gov |

| Tacrine-Carbamate Hybrids | Butyrylcholinesterase (BuChE) | (Not specified) | Covalent, Binding site interaction | nih.gov |

Computational Predictions of Environmental Transformation Products and Pathways

Computational models are vital tools for predicting the environmental fate of pesticides like this compound. dntb.gov.uanih.gov These models simulate the transformation pathways a chemical may undergo in the environment, with hydrolysis being a primary degradation route for carbamates. clemson.edunih.govnih.gov Hydrolysis involves the reaction of the compound with water, leading to the cleavage of chemical bonds. nih.gov

For carbamate pesticides, computational predictions and experimental studies indicate that the ester linkage is the most susceptible to hydrolysis. clemson.edumdpi.com This reaction breaks down the molecule into simpler, and typically less toxic, components. The predicted primary hydrolysis pathway for this compound would proceed as follows:

Cleavage of the Ester Bond: The central ester linkage of the carbamate is cleaved by a water molecule. clemson.edu

Formation of Products: This cleavage is predicted to yield 4-chlorobenzyl alcohol, methylamine (B109427), and carbon dioxide. nih.gov

This hydrolytic degradation can be influenced by environmental factors such as pH. nih.gov Besides hydrolysis, other transformation processes like photolysis (degradation by light) and oxidation can also contribute to the breakdown of carbamates in the environment. researchgate.netresearchgate.net Computational frameworks exist to predict these degradation pathways by applying generalized enzyme reaction rules or expert systems to a given chemical structure, thereby generating a network of potential transformation products. nih.gov These predictive models are essential for assessing the persistence and potential ecological impact of pesticides. mdpi.comnih.gov

Table 2: Predicted Environmental Transformation Products of this compound via Hydrolysis

| Transformation Pathway | Initial Reactant | Predicted Primary Products | Reference |

| Hydrolysis | This compound | 4-chlorobenzyl alcohol, Methylamine, Carbon dioxide | nih.gov, clemson.edu |

Environmental Transformation and Fate of 4 Chlorobenzyl Methylcarbamate

Environmental Transport Pathways and Processes of 4-Chlorobenzyl Methylcarbamate

The environmental distribution of this compound, like other carbamate (B1207046) pesticides, is governed by a series of complex and interconnected transport processes. These pathways determine the compound's mobility and residence time in various environmental compartments, including soil, water, and air. The key processes influencing its transport are volatilization, aqueous transport, and sorption phenomena in soil and sediments.

Volatilization Dynamics from Environmental Compartments

Volatilization is the process by which a substance transitions from a solid or liquid phase to a gaseous phase, allowing for its dispersal into the atmosphere. For carbamate pesticides, this process is influenced by several factors including the compound's vapor pressure, temperature, soil moisture, and air movement. rivm.nlresearchgate.netepa.gov Generally, carbamates possess low vapor pressures, which suggests that volatilization may be a slow process under normal environmental temperatures. who.int Consequently, distribution via the atmosphere is often considered a minor transport pathway for this class of compounds. who.int

However, environmental conditions can significantly impact the rate of volatilization. Increased temperatures can lead to a higher vapor density of the pesticide, thereby increasing the rate of volatilization. rivm.nl Soil moisture also plays a critical role; pesticides tend to volatilize more rapidly from moist soils compared to dry soils. rivm.nl This is because water molecules compete with the pesticide for adsorption sites on soil particles, leading to an increased concentration of the pesticide in the soil air. rivm.nl Conversely, as the soil surface dries, volatilization rates are dramatically reduced. rivm.nl

Factors that can influence the volatilization of carbamates are summarized in the table below.

| Factor | Influence on Volatilization |

| Vapor Pressure | Higher vapor pressure leads to higher volatilization. Carbamates generally have low vapor pressure. who.intnih.gov |

| Temperature | Higher temperatures increase vapor density and thus increase volatilization. rivm.nl |

| Soil Moisture | Volatilization is higher from moist soils as water displaces the pesticide from soil binding sites. rivm.nl |

| Airflow | Increased air movement over a surface enhances the rate of volatilization. |

| Adsorption to Soil | Stronger adsorption to soil particles reduces the amount of compound available for volatilization. |

Aqueous Transport and Mobility in Hydrological Systems

The movement of this compound in aquatic environments is a primary pathway for its distribution. who.int The extent of its transport within hydrological systems is largely dependent on its water solubility. ucanr.edu Carbamates with higher water solubility will be more mobile in water, potentially leading to their transport over significant distances in rivers, streams, and groundwater. who.intnih.gov

The mobility of carbamate pesticides in soil and their potential to leach into groundwater is also linked to their water solubility and adsorption characteristics. ucanr.edu Compounds that are highly soluble and weakly adsorbed to soil particles are more likely to be transported with percolating water into deeper soil layers and eventually reach groundwater. who.int Several carbamates have been detected in groundwater, indicating that this is a viable transport pathway. who.intepa.gov The persistence of carbamates in groundwater can be significant, especially in acidic conditions where hydrolytic degradation is slower. epa.gov

Sorption and Adsorption Phenomena in Soil and Sediments

Sorption, which includes both adsorption (adhesion to a surface) and absorption (incorporation into a substance), is a critical process that affects the mobility and bioavailability of this compound in the environment. The extent of sorption to soil and sediment particles is influenced by the physicochemical properties of the pesticide and the characteristics of the soil or sediment, such as organic matter content, clay content, and pH.

Soil organic matter is a primary factor governing the sorption of many non-ionic pesticides, including carbamates. nih.govzenodo.org A higher organic matter content generally leads to greater adsorption, which in turn reduces the pesticide's mobility and availability in the soil solution. zenodo.org The aromatic components of soil organic matter have been shown to be particularly effective at binding nonionic pesticides like carbaryl (B1668338). nih.gov

Clay minerals also play a significant role in the adsorption of carbamates. rajpub.com The type of clay mineral can influence the degree of adsorption. For instance, studies on other carbamates have shown that adsorption can be greater on illite than on kaolinite. rajpub.com The presence of humic acid, a component of soil organic matter, can enhance the adsorption of pesticides to clay minerals. rajpub.com

The pH of the soil can also affect sorption processes. For some carbamates, adsorption has been observed to increase with pH up to a certain point and then decrease. zenodo.org

The following table provides examples of sorption coefficients (Koc) for different carbamates, illustrating the influence of soil organic carbon on their adsorption. A higher Koc value indicates stronger sorption and lower mobility.

| Carbamate Pesticide | Koc (mL/g) | Soil Type | Reference |

| Carbaryl | 148 - 437 | Various | (Calculated from various sources) |

| Carbofuran | 17 - 105 | Various | (Calculated from various sources) |

| Aldicarb | 11 - 66 | Various | (Calculated from various sources) |

Degradation Pathways in Environmental Systems

The persistence of this compound in the environment is determined by various degradation processes that transform it into other chemical species. The primary abiotic degradation pathways for carbamates in environmental systems are hydrolysis and photodegradation.

Hydrolytic Degradation in Aquatic and Soil Environments

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For carbamate pesticides, the ester linkage is susceptible to hydrolysis, which is a major pathway for their degradation in both aquatic and soil environments. who.intnih.gov The rate of hydrolysis is highly dependent on the pH of the surrounding medium. researchgate.net

Carbamates are generally unstable under alkaline conditions, with the rate of hydrolysis increasing significantly with an increase in pH. acs.orgnih.govresearchgate.netactachemscand.org In acidic to neutral conditions, the hydrolysis of many carbamates is considerably slower. nih.govscite.ai This pH-dependent stability has important implications for the persistence of this compound in different environmental settings. For instance, in alkaline soils or waters, its degradation via hydrolysis would be expected to be more rapid than in acidic environments. nih.govresearchgate.net

The table below shows the half-life of several carbamate pesticides at different pH values, demonstrating the effect of pH on hydrolytic degradation.

| Carbamate Pesticide | pH | Half-life | Temperature (°C) | Reference |

| Carbaryl | 7.0 | 10-12 days | 20 | (Data from various sources) |

| 8.0 | 1-3 days | 20 | (Data from various sources) | |

| 9.0 | 2-3 hours | 20 | (Data from various sources) | |

| Aldicarb | 6.0 | ~560 days | - | nih.gov |

| >12 | a few minutes | - | nih.gov | |

| Carbofuran | 7.0 | 30-60 days | 25 | (Data from various sources) |

| 8.0 | 5-10 days | 25 | (Data from various sources) |

Note: Specific hydrolysis data for this compound is not available. The data presented is for other carbamate compounds to illustrate the principle of pH-dependent hydrolysis.

Photodegradation and Photodecomposition Processes in Aqueous Conditions

Photodegradation, or photolysis, is the breakdown of chemical compounds by light, particularly sunlight. This process can be a significant degradation pathway for carbamate pesticides present in the upper layers of water bodies or on the surface of soil and plants. who.int The light-absorbing properties of carbamates contribute to their decomposition under aqueous conditions. who.int

Photodegradation can occur through two primary mechanisms:

Direct Photolysis: This occurs when the pesticide molecule itself absorbs light energy, leading to its chemical transformation. scispace.com

Indirect Photolysis (Photosensitized Degradation): This process involves other substances in the water, such as dissolved organic matter (e.g., humic acids), which absorb light and then transfer the energy to the pesticide molecule or generate reactive species (like hydroxyl radicals) that then degrade the pesticide. scispace.com

Studies on other carbamates, such as carbofuran, have shown that photodecomposition follows first-order reaction kinetics. dss.go.th The initial step in the photolysis of carbofuran involves the cleavage of the carbamate group. dss.go.th The presence of dissolved organic matter can sometimes inhibit the rate of direct photolysis by absorbing light or by binding to the pesticide, making it less available for degradation. dss.go.th

The effectiveness of photodegradation is influenced by factors such as the intensity and wavelength of light, the presence of photosensitizers, and the chemical structure of the carbamate. researchgate.net

Microbial Biotransformation and Biodegradation Mechanisms

The primary route for the environmental breakdown of carbamate pesticides, including this compound, is microbial degradation. nih.gov Microorganisms have evolved diverse metabolic pathways to utilize these compounds as sources of carbon and nitrogen. nih.govfrontiersin.org The initial and most crucial step in this process is the hydrolysis of the carbamate bond, which detoxifies the compound. nih.govfrontiersin.org

Enzymatic Hydrolysis by Carbamate Hydrolases

The detoxification of N-methylcarbamate insecticides is primarily initiated by the enzymatic hydrolysis of the carbamate ester linkage. nih.govnih.gov This reaction is catalyzed by a class of enzymes known as carbamate hydrolases or carboxylesterases. frontiersin.orgnih.gov These enzymes cleave the ester bond, breaking the molecule into its constituent alcohol and methylcarbamic acid, the latter of which is unstable and decomposes into methylamine (B109427) and carbon dioxide. nih.gov

Several specific carbamate hydrolase genes have been identified in various bacteria, including mcd, cehA, cahA, and cfdJ. researchgate.netresearchgate.net For instance, the CehA enzyme has been shown to detoxify carbaryl and other carbamates via de-esterification. nih.gov Similarly, studies on the degradation of chlorpropham, a related chlorinated phenylcarbamate, identified a specific CIPC hydrolase responsible for its initial breakdown. nih.gov While the specific hydrolase for this compound has not been characterized, the mechanism is expected to be analogous, yielding 4-chlorobenzyl alcohol, methylamine, and CO2.

Table 1: Key Carbamate Hydrolase Enzymes and Their Functions

| Enzyme/Gene | Function | Target Substrates (Examples) | Source Organisms (Examples) |

|---|---|---|---|

| CehA | Hydrolysis of carbamate ester bond | Carbaryl, Carbofuran | Sphingobium sp., Rhizobium sp. |

| McbA | Hydrolysis of carbamate ester bond | Carbaryl | Pseudomonas sp. |

| CfdJ | Hydrolysis of carbamate ester bond | Carbofuran | Novosphingobium sp. |

| Mcd | Hydrolysis of carbamate ester bond | Carbofuran | Achromobacter sp. |

| CIPC Hydrolase | Hydrolysis of carbamate ester bond | Chlorpropham (CIPC) | Bacillus licheniformis |

Role of Specific Bacterial Genera in Carbamate Degradation

A wide array of bacterial species have demonstrated the ability to degrade carbamate pesticides. nih.gov These bacteria often utilize the pesticide as a sole source of carbon and energy. ethz.ch The metabolic pathway typically begins with hydrolysis to a phenol (B47542) or alcohol intermediate, which is then further metabolized, often through ring cleavage, into central metabolic pathways. frontiersin.orgresearchgate.net

Prominent bacterial genera involved in the degradation of aromatic and N-methylcarbamates include:

Pseudomonas : Strains of Pseudomonas are well-documented degraders of carbaryl, utilizing it as a sole carbon source via 1-naphthol, salicylate, and gentisate pathways. ethz.chnih.gov

Bacillus : Bacillus licheniformis has been shown to degrade the chlorinated carbamate chlorpropham, breaking it down into 3-chloroaniline and 4-chlorocatechol. nih.gov

Sphingobium and Novosphingobium : These genera are known to degrade carbofuran, initiating the process with specific carbamate hydrolases. frontiersin.orgnih.gov

Arthrobacter : Species of Arthrobacter are capable of metabolizing carbamate insecticides. nih.gov

Rhizobium : Certain Rhizobium species possess carbaryl hydrolase enzymes. nih.gov

While these genera are established carbamate degraders, specific studies focusing solely on this compound are limited. However, their known metabolic capabilities suggest they are strong candidates for its biodegradation.

Fungal Degradation Mechanisms of Carbamates

Fungi play a significant role in the biotransformation of pesticides, including chlorinated compounds. nih.govnih.gov They employ a robust system of both intracellular and extracellular enzymes that exhibit broad substrate specificity, allowing them to break down complex and recalcitrant molecules. nih.gov

Fungal genera reported to degrade or transform carbamate pesticides include Trichoderma, Pichia, Trametes, Aspergillus, Gliocladium, and Mucor. nih.gov The enzymatic machinery involved is diverse:

Extracellular Enzymes : White-rot fungi, in particular, secrete powerful oxidative enzymes such as laccases, lignin peroxidases, and manganese peroxidases. These enzymes can initiate the degradation of a wide range of phenolic and chlorinated compounds. nih.gov

Intracellular Enzymes : The cytochrome P450 monooxygenase system is a key intracellular pathway in fungi used for the detoxification of xenobiotics. nih.gov This system can hydroxylate the aromatic ring of compounds like this compound, which is a critical step for further degradation. frontiersin.org

Fungal biotransformation can convert pesticides into less toxic intermediates, which may then be more easily degraded by bacteria in the environment. nih.gov

Actinomycetes Involvement in Carbamate Metabolism

Actinomycetes are a major group of soil bacteria recognized for their extensive metabolic capabilities, particularly in the decomposition of complex organic matter. nih.govmdpi.com These Gram-positive bacteria have considerable potential for the biodegradation of pesticides with diverse chemical structures, including carbamates and other aromatic compounds. nih.gov

Genera such as Rhodococcus, Streptomyces, and Mycobacterium are frequently cited for their ability to degrade recalcitrant organic pollutants. microbiolj.org.uanih.gov They can mineralize a limited number of pesticides individually, but often work in consortia to achieve complete degradation. nih.gov Their degradation pathways for aromatic compounds often involve catechol intermediates and subsequent ring cleavage, facilitated by enzymes like catechol 1,2-dioxygenase. Given their proven ability to degrade a wide range of chlorinated and aromatic xenobiotics, actinomycetes are expected to be key players in the natural attenuation of this compound in soil environments. nih.gov

Environmental Parameters Influencing Microbial Degradation Kinetics

The rate and extent of microbial degradation of this compound are not solely dependent on the presence of capable microorganisms but are also heavily influenced by various environmental conditions. researchgate.netupm.edu.my These parameters affect microbial growth, metabolic activity, and enzyme function.

Table 2: Influence of Environmental Factors on Carbamate Biodegradation

| Parameter | Effect on Degradation Rate | Rationale |

|---|---|---|

| Temperature | Increases with temperature up to an optimum, then decreases. | Microbial metabolic activity and enzyme kinetics are temperature-dependent. Warmer conditions generally accelerate degradation until temperatures become high enough to denature enzymes. upm.edu.my |

| pH | Optimal degradation typically occurs in near-neutral pH ranges (6.5-8.0). | Soil and water pH affects microbial growth and the activity of extracellular enzymes. Extreme pH values can inhibit microbial populations. upm.edu.my |

| Soil Moisture | Degradation is optimal under moist (not saturated) conditions. | Water is essential for microbial life and acts as a transport medium for substrates and nutrients. Both very dry and waterlogged (anaerobic) conditions can limit the activity of aerobic degrading bacteria. upm.edu.my |

| Oxygen Availability | Aerobic conditions generally favor faster degradation. | The initial steps of aromatic ring cleavage are often catalyzed by oxygenases, which require molecular oxygen. frontiersin.org |

| Nutrient Availability | Presence of nitrogen and phosphorus can enhance degradation. | Microorganisms require essential nutrients for growth and to build new cells. A lack of nutrients can limit the growth of the degrading population. |

| Substrate Concentration | Can be inhibitory at very high concentrations; degradation may be very slow at extremely low concentrations. | High concentrations of pesticides can be toxic to microorganisms. Very low concentrations may not be sufficient to induce the necessary degradative enzymes. |

Identification and Characterization of Metabolites in Environmental Systems

The identification of metabolic byproducts is crucial for understanding the complete environmental fate of this compound and assessing the potential for the formation of other hazardous compounds. Based on established degradation pathways for analogous chlorinated and N-methylcarbamate pesticides, a likely metabolic pathway can be proposed. nih.govethz.ch

The primary and universal first step is the hydrolysis of the carbamate ester bond. nih.gov For this compound, this would result in the formation of two primary metabolites:

4-chlorobenzyl alcohol

Methylamine (from the decomposition of methylcarbamic acid)

This initial hydrolysis step is a detoxification reaction, as the resulting alcohol is significantly less toxic than the parent carbamate compound. Following this, the 4-chlorobenzyl alcohol can be further metabolized by microorganisms. Subsequent steps likely involve the oxidation of the alcohol group to form 4-chlorobenzaldehyde and then 4-chlorobenzoic acid .

Further degradation would proceed via hydroxylation of the aromatic ring to form chlorinated catechol derivatives, such as 4-chlorocatechol , a known intermediate in the degradation of the herbicide chlorpropham. nih.gov These catechols are then susceptible to enzymatic ring cleavage by dioxygenases, which breaks open the aromatic ring and funnels the resulting aliphatic acids into central metabolic pathways, ultimately leading to complete mineralization to CO2, water, and chloride ions. nih.gov

Table 3: Postulated Metabolites of this compound in Environmental Systems

| Compound Name | Chemical Formula | Role in Pathway |

|---|---|---|

| This compound | C9H10ClNO2 | Parent Compound |

| 4-Chlorobenzyl alcohol | C7H7ClO | Primary Hydrolysis Product |

| Methylamine | CH5N | Primary Hydrolysis Product |

| 4-Chlorobenzaldehyde | C7H5ClO | Intermediate Oxidation Product |

| 4-Chlorobenzoic acid | C7H5ClO2 | Intermediate Oxidation Product |

| Chlorinated Catechols | C6H5ClO2 | Ring Hydroxylation Product |

| Carbon Dioxide, Water, Chloride Ions | CO2, H2O, Cl⁻ | Final Mineralization Products |

Bioaccumulation Potential in Environmental Organisms and Ecological Systems

The potential for a chemical substance to bioaccumulate in living organisms is a critical aspect of its environmental risk assessment. Bioaccumulation refers to the process where the concentration of a substance in an organism exceeds that in the surrounding environment. This section evaluates the bioaccumulation potential of this compound and its primary environmental transformation products based on its physicochemical properties and available research data.

The tendency of a substance to bioaccumulate is often predicted by its octanol-water partition coefficient (Kow), expressed as log Kow. A higher log Kow value generally indicates a greater potential for a substance to be stored in the fatty tissues of organisms. Regulatory frameworks often consider a log Kow value greater than 3 as an indicator for potential bioaccumulation concern.

The predicted log Kow for this compound is 2.14. This value falls below the threshold that typically raises concerns for significant bioaccumulation. This suggests that this compound has a low affinity for partitioning into lipids and is therefore less likely to accumulate to high concentrations in the tissues of environmental organisms.

| Compound | CAS Number | Molecular Formula | Log Kow | Bioaccumulation Potential |

|---|---|---|---|---|

| This compound | 2797-37-7 | C₉H₁₀ClNO₂ | 2.14 (Predicted) | Low |

In the environment, this compound can degrade into other substances, primarily 4-chlorobenzyl alcohol and 4-chlorobenzoic acid. To fully understand the environmental impact, it is essential to also consider the bioaccumulation potential of these degradation products.

4-chlorobenzyl alcohol: This compound is soluble in water, which generally leads to a low potential for bioaccumulation. Substances that are readily soluble in water are more easily excreted by organisms and are less likely to be stored in fatty tissues.

4-chlorobenzoic acid: This degradation product has a log Kow of 2.65. Experimental data on the bioconcentration factor (BCF) of 4-chlorobenzoic acid in golden ide fish (Leuciscus idus) showed a BCF of less than 10. The bioconcentration factor is a measure of the accumulation of a chemical in an organism from water. A BCF value of less than 10 is indicative of a very low potential for bioaccumulation.

| Compound | CAS Number | Log Kow | Organism | Bioconcentration Factor (BCF) | Bioaccumulation Potential |

|---|---|---|---|---|---|

| 4-chlorobenzyl alcohol | 873-76-7 | Not Available | Not Applicable | Not Applicable (Considered low due to water solubility) | Low |

| 4-chlorobenzoic acid | 74-11-3 | 2.65 | Golden ide (Leuciscus idus) | < 10 | Low |

Biochemical Interactions and Mechanistic Studies of 4 Chlorobenzyl Methylcarbamate Non Human Focus

Enzyme Inhibition Mechanisms

4-Chlorobenzyl methylcarbamate is recognized as an inhibitor of cholinesterases, enzymes crucial for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Carbamates, as a class of compounds, interact with cholinesterases by carbamylating the active site of these enzymes, leading to their inhibition. nih.gov This inhibition is typically reversible, as the carbamylated enzyme can undergo hydrolysis to restore its function. nih.gov The primary consequence of this inhibition is an accumulation of acetylcholine at nerve and muscle junctions, which disrupts normal nerve impulse transmission. nih.gov

The inhibitory potential of carbamates against cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is influenced by their specific chemical structures. For instance, in a study of various benzene-based carbamates, the inhibitory potency was generally stronger against BChE compared to AChE. nih.gov Some compounds within these series have demonstrated promising inhibition of both enzymes. nih.gov

For example, benzyl (B1604629) {(2S)-1-[(4-chlorobenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate (a related but more complex carbamate) showed high inhibitory activity against BChE, being approximately five times more potent than the clinically used drug rivastigmine. nih.gov Another study on salicylanilide (B1680751) N,N-disubstituted (thio)carbamates found that these compounds exhibited weak to moderate inhibition of both cholinesterases, with IC50 values ranging from 1.60 to 311.0 µM. nih.gov Generally, the N-methyl-N-phenyl carbamate (B1207046) derivatives within this series were more potent inhibitors. nih.gov

The following table presents the IC50 values for selected carbamate derivatives against AChE and BChE, illustrating the structure-activity relationships within this class of inhibitors.

Table 1: Comparative Cholinesterase Inhibition of Selected Carbamate Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Benzyl {(2S)-1-[(4-chlorobenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate | BChE | 6.57 |

| Benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate | BChE | 4.33 |

| Benzyl [(2S)-1-(benzylsulfamoyl)-4-methylpentan-2-yl]carbamate | BChE | 8.52 |

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 |

The selectivity of carbamate inhibitors for either AChE or BChE is a critical aspect of their biochemical profile. The selectivity index (SI) is a measure of this preference. A higher SI value for BChE, for example, indicates a stronger inhibition of BChE relative to AChE.

Several studies have determined the selectivity indices for various carbamate series. For instance, a series of benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates showed a strong preferential inhibition of BChE, with nine compounds being more active than rivastigmine. nih.gov Specifically, benzyl {(2S)-1-[(4-chlorobenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate had a selectivity index of approximately 10 for BChE. nih.gov In another series of benzene-based derivatives, some compounds also exhibited a very high selectivity index for BChE. nih.gov

The table below showcases the selectivity indices of representative carbamate compounds.

Table 2: Selectivity Index of Carbamate Derivatives for Butyrylcholinesterase (BChE)

| Compound | BChE IC50 (µM) | Selectivity Index (vs. AChE) |

|---|---|---|

| Benzyl {(2S)-1-[(4-chlorobenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate | 6.57 | ~10 |

| Benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate | 4.33 | ~34 |

The mechanism of cholinesterase inhibition by carbamates involves the formation of a covalent bond with a serine residue within the enzyme's active site. researchgate.net This process, known as carbamylation, renders the enzyme inactive. nih.gov The inhibition is considered pseudo-irreversible because, although the carbamylated enzyme can be reactivated through hydrolysis, the rate of decarbamylation is often slow. nih.govresearchgate.net

The general mechanism involves a nucleophilic attack by the serine oxygen of the catalytic triad (B1167595) on the carbonyl group of the carbamate. researchgate.net This leads to the formation of a carbamylated enzyme intermediate and the release of the alcohol portion of the carbamate. The stability of this covalent adduct determines the duration of inhibition.

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endocannabinoids, such as anandamide. scispace.comnih.gov Inhibition of FAAH leads to an increase in the endogenous levels of these signaling lipids, which can produce analgesic and anti-inflammatory effects. scispace.commdpi.com Carbamates are a class of compounds known to be potent inhibitors of FAAH. researchgate.net

The inhibitory mechanism of carbamates against FAAH also involves the formation of a covalent bond with the catalytic serine residue in the enzyme's active site. scispace.com Structure-activity relationship studies on various carbamate series have been conducted to optimize their inhibitory potency against FAAH. For example, in a series of ω-heteroarylalkylcarbamates, the length of the alkyl chain was found to significantly influence the inhibitory activity. scispace.com

The following table provides IC50 values for a selection of carbamate-based FAAH inhibitors, demonstrating the impact of structural modifications on their potency.

Table 3: FAAH Inhibition by Selected Carbamate Derivatives

| Compound | FAAH IC50 (µM) |

|---|---|

| Pentyl derivative (47) | ~0.09 |

| Heptyl derivative (49) | ~0.09 |

| 2,3-Diphenylindole derivative (32) | ~5 |

| 3-Phenylindole derivative (34) | ~5 |

Glyoxalase I is an enzyme involved in the detoxification of methylglyoxal, a cytotoxic byproduct of metabolism. nih.govnih.gov The inhibition of glyoxalase I is considered a potential strategy for anticancer therapy due to the elevated levels of this enzyme in many cancer cells. nih.govnih.gov

Some carbamate derivatives have been designed as inhibitors of glyoxalase I by acting as mimics of the enediol intermediate formed during the enzyme's catalytic cycle. nih.gov For example, S-(N-hydroxy-N-methylcarbamoyl)glutathione, synthesized from a carbamate precursor, was designed to be a tight-binding inhibitor of glyoxalase I based on its stereoelectronic similarity to the enediol intermediate. nih.gov This compound acts as a competitive inhibitor of the enzyme. nih.gov

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetylcholine |

| Rivastigmine |

| Benzyl {(2S)-1-[(4-chlorobenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate |

| Benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate |

| Benzyl [(2S)-1-(benzylsulfamoyl)-4-methylpentan-2-yl]carbamate |

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate |

| 2-(Phenylcarbamoyl)phenyl diphenylcarbamate |

| Anandamide |

| S-(N-hydroxy-N-methylcarbamoyl)glutathione |

Inhibition of Other Esterases

Carbamate compounds are well-documented inhibitors of various esterases, with their primary mode of action often being the inhibition of acetylcholinesterase. However, their inhibitory effects extend to other esterases, such as carboxylesterases (CES). In vitro studies on various carbamate pesticides have demonstrated their capacity to strongly inhibit both CES1 and CES2 activity. This inhibition can disrupt the metabolic homeostasis of lipids and other endogenous and exogenous compounds that are substrates for these enzymes. The interaction typically involves the carbamylation of the active site serine residue of the esterase, leading to a temporary or reversible inactivation of the enzyme.

Molecular Target Identification and Binding Studies in Non-Human Biological Systems

The primary molecular target for carbamate insecticides, including by inference this compound, is acetylcholinesterase (AChE). The mechanism of toxicity involves the carbamylation of the serine hydroxyl group within the active site of AChE. This binding is reversible, but it temporarily prevents the enzyme from hydrolyzing the neurotransmitter acetylcholine. The accumulation of acetylcholine at the synapse leads to continuous nerve stimulation, which is the basis for the insecticidal action of these compounds.

While direct binding studies on this compound are not extensively documented in publicly available research, the general mechanism for N-methylcarbamates is well-established. The interaction is a covalent but reversible process, distinguishing it from the irreversible phosphorylation by organophosphate insecticides.

Metabolic Pathways in Biological Systems (Non-Human Focus)

The metabolism of carbamate insecticides in non-human organisms, particularly mammals like rats, has been extensively studied and generally follows a two-phase process designed to increase water solubility and facilitate excretion.

Phase I metabolism of carbamates is primarily characterized by hydrolysis and oxidation reactions. epa.gov The ester linkage of the carbamate is susceptible to hydrolysis by esterases, which would cleave this compound into 4-chlorobenzyl alcohol and methylcarbamic acid. The latter is unstable and spontaneously decomposes to methylamine (B109427) and carbon dioxide.

Oxidative metabolism, catalyzed by the cytochrome P450 mixed-function oxidase system in the liver, is another critical pathway. llu.edu For this compound, oxidation could occur at several positions:

Hydroxylation of the aromatic ring: The benzene (B151609) ring can be hydroxylated at positions ortho or meta to the chlorobenzyl group.

Oxidation of the methylene (B1212753) bridge: The benzylic carbon can be oxidized.